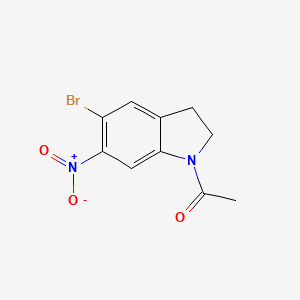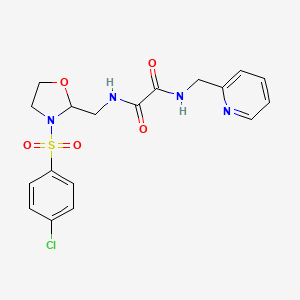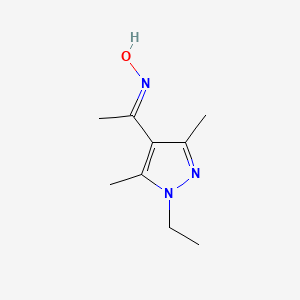![molecular formula C19H15ClO5 B2409158 Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate CAS No. 869080-32-0](/img/structure/B2409158.png)
Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate, also known as CPOA, is a chemical compound that has attracted the attention of the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Anticancer and Antimicrobial Agents : Compounds similar to Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate have been synthesized and studied for their anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute. Some of these compounds displayed notable potency. Additionally, their in vitro antibacterial and antifungal activities were documented, showing effectiveness against pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Fungicidal Activity : Oxime ether derivatives containing elements structurally similar to Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate have shown significant fungicidal activities. These compounds, particularly one with a structure determined by X-ray diffraction crystallography, exhibited greater activity than the control compound pyraclostrobin (Lv et al., 2015).
Lipase and α-Glucosidase Inhibition : Novel heterocyclic compounds derived from structures closely related to Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate have been synthesized and screened for lipase and α-glucosidase inhibition. Some of these compounds demonstrated significant inhibitory activities, indicating potential for therapeutic applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Optoelectronic and Charge Transport Properties : Research involving hydroquinoline derivatives, which are structurally similar to Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate, has explored their optoelectronic, nonlinear, and charge transport properties. These studies suggest potential applications in multifunctional materials due to their efficient structural and electronic characteristics (Irfan et al., 2020).
Synthesis of Novel Triazole Derivatives : Synthesis of novel triazole derivatives based on structures related to Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate has been explored. These derivatives have shown promise in diverse biological applications, indicating the versatility of the core structure in pharmaceutical research (Mottaghinejad & Alibakhshi, 2018).
properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-15-8-7-14(24-10-17(21)23-2)9-16(15)25-19(22)18(11)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVLNAFZYUHCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2409077.png)
![Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2409078.png)

![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2409082.png)




![N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409090.png)
![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)
![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)
![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)